2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate
CAS No.:
Cat. No.: VC14950901
Molecular Formula: C27H20O6
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20O6 |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | [(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate |
| Standard InChI | InChI=1S/C27H20O6/c1-16-18(13-17-7-3-5-9-22(17)31-16)14-25-26(28)20-12-11-19(15-24(20)33-25)32-27(29)21-8-4-6-10-23(21)30-2/h3-16H,1-2H3/b25-14- |
| Standard InChI Key | FCNXREDFYNNIRS-QFEZKATASA-N |
| Isomeric SMILES | CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC |
| Canonical SMILES | CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC |
Introduction
Chemical Structure and Stereochemical Configuration
Core Molecular Architecture
The target compound features a benzofuran scaffold (C12H8O2) fused with a 2-methyl-2H-chromen-3-yl group and esterified at the 6-position with a 2-methoxybenzoate moiety . The benzofuran core consists of a five-membered furan ring fused to a benzene ring, while the chromene component adds a bicyclic structure with an oxygen heteroatom. The Z-configuration of the methylidene group ((2Z)-stereochemistry) imposes spatial constraints that influence molecular reactivity and intermolecular interactions .
Table 1: Comparative Molecular Data for Related Benzofuran Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
|---|---|---|---|
| Target Compound | C27H20O6 | 440.4 | 2-methoxybenzoate |
| 3-Methoxy Analogue | C27H20O6 | 440.4 | 3-methoxybenzoate |
| 3,5-Dimethoxy Analogue | C28H22O7 | 470.5 | 3,5-dimethoxybenzoate |
Electronic and Steric Effects
Synthesis Pathways and Reaction Mechanisms
Retrosynthetic Analysis
While no direct synthesis routes for the 2-methoxy variant are documented, analogous compounds suggest a multi-step approach:
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Benzofuran Core Formation: Cyclization of substituted phenols via intramolecular nucleophilic aromatic substitution .
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Chromene Moiety Attachment: Aldol condensation between 2-methylchromen-3-carbaldehyde and the benzofuran intermediate.
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Esterification: Mitsunobu or Steglich esterification to introduce the 2-methoxybenzoate group.
Key Challenges in Regioselectivity
The 2-methoxy substitution on the benzoate ring complicates esterification due to steric effects from the ortho-positioned methoxy group. In contrast, para-substituted analogues (e.g., 4-methoxybenzoates) exhibit higher reaction yields (∼75%) in similar esterification conditions . Computational modeling indicates that the ortho-methoxy group increases transition-state energy by 12–15 kJ/mol compared to para-substituted systems .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
Predicted properties based on structural analogs include:
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Melting Point: 218–225°C (estimated via group contribution methods)
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LogP: 3.2 ± 0.3 (indicating moderate lipophilicity)
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL under alkaline conditions (pH 10)
Spectroscopic Signatures
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UV-Vis: λmax ≈ 280 nm (benzofuran π→π* transition) and 320 nm (chromene conjugation)
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¹H NMR: Key signals include δ 8.2 ppm (benzofuran H5), δ 6.7–7.3 ppm (chromene aromatic protons), and δ 3.9 ppm (methoxy singlet)
Industrial and Research Applications
Pharmaceutical Development
As a tubulin polymerization inhibitor, this compound could serve as a lead structure for antimitotic agents. Its methoxybenzoate group provides a handle for prodrug modifications to enhance water solubility.
Agricultural Chemistry
Benzofuran derivatives exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO). The 2-methoxy group’s electron-donating effects may stabilize radical intermediates in this pathway .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to control Z/E isomerism during chromene conjugation .
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ADMET Profiling: Assess in vivo pharmacokinetics using radiolabeled analogues.
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Structure-Activity Relationships: Systematically vary substituent positions on the benzoate ring to maximize bioactivity.
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